2-(Dimethoxymethyl)pyridine-4-carbaldehyde
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Overview
Description
2-(Dimethoxymethyl)pyridine-4-carbaldehyde is an organic compound with the molecular formula C9H11NO3. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a dimethoxymethyl group and a carbaldehyde group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-(Dimethoxymethyl)pyridine-4-carbaldehyde typically involves the reaction of pyridine derivatives with formaldehyde and methanol under acidic conditions. The reaction conditions often include the use of catalysts such as hydrochloric acid or sulfuric acid to facilitate the formation of the dimethoxymethyl group. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-(Dimethoxymethyl)pyridine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. .
Scientific Research Applications
2-(Dimethoxymethyl)pyridine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 2-(Dimethoxymethyl)pyridine-4-carbaldehyde involves its interaction with various molecular targets and pathways. The dimethoxymethyl group can undergo hydrolysis to form reactive intermediates that can interact with nucleophiles in biological systems. These interactions can lead to the inhibition or activation of enzymes, modulation of signaling pathways, and alteration of cellular functions .
Comparison with Similar Compounds
2-(Dimethoxymethyl)pyridine-4-carbaldehyde can be compared with other similar compounds such as:
2-(Methoxymethyl)pyridine-4-carbaldehyde: This compound has a similar structure but with one less methoxy group, leading to different reactivity and applications.
2-(Ethoxymethyl)pyridine-4-carbaldehyde: The presence of an ethoxy group instead of a methoxy group results in variations in chemical properties and uses.
2-(Dimethoxymethyl)pyridine-3-carbaldehyde: The position of the carbaldehyde group on the pyridine ring affects the compound’s reactivity and potential applications. The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and a wide range of applications in various fields
Properties
IUPAC Name |
2-(dimethoxymethyl)pyridine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-9(13-2)8-5-7(6-11)3-4-10-8/h3-6,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRAREFLIWNDPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC=CC(=C1)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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